molecular formula C23H16FNO3 B5082430 3-({4-[2-cyano-2-(4-fluorophenyl)vinyl]phenoxy}methyl)benzoic acid

3-({4-[2-cyano-2-(4-fluorophenyl)vinyl]phenoxy}methyl)benzoic acid

Cat. No.: B5082430
M. Wt: 373.4 g/mol
InChI Key: UDEUMTOTUGJQLY-NDENLUEZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-({4-[2-cyano-2-(4-fluorophenyl)vinyl]phenoxy}methyl)benzoic acid, also known as CFTR inhibitor-172, is a chemical compound that has gained significant attention in the field of scientific research. It is a potent and selective inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) protein, which plays a crucial role in regulating ion transport across cell membranes. CFTR inhibitor-172 has been extensively studied for its potential therapeutic applications in the treatment of cystic fibrosis and other related diseases.

Mechanism of Action

3-({4-[2-cyano-2-(4-fluorophenyl)vinyl]phenoxy}methyl)benzoic acid inhibitor-172 works by binding to a specific site on the this compound protein, which prevents it from functioning properly. This results in a reduction in the transport of ions across cell membranes, which can help to alleviate the symptoms associated with cystic fibrosis and other related diseases.
Biochemical and Physiological Effects:
This compound inhibitor-172 has been shown to have a number of biochemical and physiological effects. It has been shown to effectively block the function of the this compound protein, which can help to alleviate the symptoms associated with cystic fibrosis and other related diseases. This compound inhibitor-172 has also been shown to have a number of other effects, including reducing inflammation and preventing cell death.

Advantages and Limitations for Lab Experiments

3-({4-[2-cyano-2-(4-fluorophenyl)vinyl]phenoxy}methyl)benzoic acid inhibitor-172 has a number of advantages and limitations for use in lab experiments. One advantage is that it is a highly selective inhibitor of the this compound protein, which makes it a useful tool for studying the function of this protein in various biological systems. However, one limitation is that it can be difficult to synthesize and purify, which can make it challenging to obtain high-quality samples for use in experiments.

Future Directions

There are a number of future directions for research on 3-({4-[2-cyano-2-(4-fluorophenyl)vinyl]phenoxy}methyl)benzoic acid inhibitor-172. One area of focus is on developing more efficient and cost-effective synthesis methods for this compound. Another area of focus is on studying the potential therapeutic applications of this compound inhibitor-172 in other diseases, including polycystic kidney disease and secretory diarrhea. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound inhibitor-172, as well as its potential limitations and side effects.

Synthesis Methods

3-({4-[2-cyano-2-(4-fluorophenyl)vinyl]phenoxy}methyl)benzoic acid inhibitor-172 can be synthesized using a multi-step process that involves the coupling of various chemical intermediates. The synthesis method typically involves the use of specialized equipment and techniques, including high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, to ensure the purity and quality of the final product.

Scientific Research Applications

3-({4-[2-cyano-2-(4-fluorophenyl)vinyl]phenoxy}methyl)benzoic acid inhibitor-172 has been extensively studied for its potential therapeutic applications in the treatment of cystic fibrosis and other related diseases. It has been shown to effectively block the function of the this compound protein, which is defective in individuals with cystic fibrosis. This compound inhibitor-172 has also been studied for its potential applications in the treatment of other diseases, including polycystic kidney disease and secretory diarrhea.

Properties

IUPAC Name

3-[[4-[(E)-2-cyano-2-(4-fluorophenyl)ethenyl]phenoxy]methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16FNO3/c24-21-8-6-18(7-9-21)20(14-25)12-16-4-10-22(11-5-16)28-15-17-2-1-3-19(13-17)23(26)27/h1-13H,15H2,(H,26,27)/b20-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDEUMTOTUGJQLY-NDENLUEZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)COC2=CC=C(C=C2)C=C(C#N)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)C(=O)O)COC2=CC=C(C=C2)/C=C(/C#N)\C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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